Cas no 1269461-71-3 (9(2H)-Anthracenone, 3,4,4a,10-tetrahydro-1,5,8-trihydroxy-)

9(2H)-Anthracenone, 3,4,4a,10-tetrahydro-1,5,8-trihydroxy- 化学的及び物理的性質
名前と識別子
-
- 5,8,9-trihydroxy-3,4,4a,10-tetrahydro-2H-anthracen-1-one
- 9(2H)-Anthracenone, 3,4,4a,10-tetrahydro-1,5,8-trihydroxy-
-
- MDL: MFCD18452090
- インチ: 1S/C14H14O4/c15-9-4-5-11(17)13-8(9)6-7-2-1-3-10(16)12(7)14(13)18/h4-5,7,15,17-18H,1-3,6H2
- InChIKey: WOHPKEGFJYAAJT-UHFFFAOYSA-N
- ほほえんだ: OC1C2C(=CC=C(C=2CC2C=1C(CCC2)=O)O)O
計算された属性
- 水素結合ドナー数: 3
- 水素結合受容体数: 4
- 重原子数: 18
- 回転可能化学結合数: 0
- 複雑さ: 401
- 疎水性パラメータ計算基準値(XlogP): 2.1
- トポロジー分子極性表面積: 77.8
9(2H)-Anthracenone, 3,4,4a,10-tetrahydro-1,5,8-trihydroxy- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | K05255-1g |
1,4,5-trihydroxy-7,8,8a,9-tetrahydroanthracen-10(6H)-one |
1269461-71-3 | >95% | 1g |
$868 | 2025-03-01 | |
eNovation Chemicals LLC | K05255-5g |
1,4,5-trihydroxy-7,8,8a,9-tetrahydroanthracen-10(6H)-one |
1269461-71-3 | >95% | 5g |
$3450 | 2025-03-01 | |
eNovation Chemicals LLC | K05255-5g |
1,4,5-trihydroxy-7,8,8a,9-tetrahydroanthracen-10(6H)-one |
1269461-71-3 | >95% | 5g |
$3450 | 2025-02-24 | |
eNovation Chemicals LLC | K05255-5g |
1,4,5-trihydroxy-7,8,8a,9-tetrahydroanthracen-10(6H)-one |
1269461-71-3 | >95% | 5g |
$3450 | 2024-06-05 | |
eNovation Chemicals LLC | K05255-1g |
1,4,5-trihydroxy-7,8,8a,9-tetrahydroanthracen-10(6H)-one |
1269461-71-3 | >95% | 1g |
$868 | 2024-06-05 | |
eNovation Chemicals LLC | K05255-1g |
1,4,5-trihydroxy-7,8,8a,9-tetrahydroanthracen-10(6H)-one |
1269461-71-3 | >95% | 1g |
$868 | 2025-02-24 |
9(2H)-Anthracenone, 3,4,4a,10-tetrahydro-1,5,8-trihydroxy- 関連文献
-
Shuqian Zhang,Yang Yuan,Wang Zhang,Fang Song,Jinghan Li,Qinglei Liu,Jiajun Gu,Di Zhang J. Mater. Chem. A, 2021,9, 17985-17993
-
Surya Prakash Singh,V. Anusha,K. Bhanuprakash,A. Islam,L. Han RSC Adv., 2013,3, 26035-26046
-
Yi Fang,Zi-Xiong Lin,Tian-Zhu Xie,Yong-Fan Zhang,Li-Ming Wu RSC Adv., 2019,9, 1047-1054
-
Wei Wang,Chen Chen,Xiaoxiao Li,Shiying Wang,Xiliang Luo Chem. Commun., 2015,51, 9109-9112
-
Mariana E. Ghica,Sérgio Soler,Iluminada Gallardo,Agnès Pallier,Ana M. S. Cardoso,Christopher M. A. Brett,Éva Tóth Dalton Trans., 2019,48, 3249-3262
-
Yamin Shi,Jiarui Hu,Jian Chen,Yaxin Xu,Wantian Yang,Junnian Chen,Yunbin He Nanoscale Adv., 2020,2, 4822-4829
-
Chieh-Jui Tsou,Chia-yin Chu,Yann Hung,Chung-Yuan Mou J. Mater. Chem. B, 2013,1, 5557-5563
-
Christopher R. Clough,Peter Müller,Christopher C. Cummins Dalton Trans., 2008, 4458-4463
-
Wei Chen Nanoscale, 2015,7, 6957-6990
-
Xiaoze Bao,Jinhui Ren,Yang Yang,Xinyi Ye,Baomin Wang,Hong Wang Org. Biomol. Chem., 2020,18, 7977-7986
9(2H)-Anthracenone, 3,4,4a,10-tetrahydro-1,5,8-trihydroxy-に関する追加情報
Professional Introduction to 9(2H)-Anthracenone, 3,4,4a,10-tetrahydro-1,5,8-trihydroxy- (CAS No. 1269461-71-3) and Its Current Research Applications
9(2H)-Anthracenone, 3,4,4a,10-tetrahydro-1,5,8-trihydroxy-, identified by the Chemical Abstracts Service Number (CAS No.) 1269461-71-3, is a structurally complex organic compound belonging to the anthracenone family. This molecule has garnered significant attention in the field of chemobiology due to its unique pharmacophoric features and potential therapeutic applications. The presence of multiple hydroxyl groups and a tetrahydro structure imparts distinct electronic and steric properties, making it a versatile scaffold for drug discovery and molecular recognition studies.
The compound’s molecular framework consists of a fused tricyclic system with hydroxyl substitutions at strategic positions. This arrangement not only influences its solubility and bioavailability but also enhances its interaction with biological targets. Recent advancements in computational chemistry have enabled more precise modeling of its binding interactions, facilitating the design of derivatives with improved pharmacokinetic profiles.
In the realm of medicinal chemistry, 9(2H)-Anthracenone, 3,4,4a,10-tetrahydro-1,5,8-trihydroxy- has been explored as a precursor for synthesizing novel bioactive molecules. Its structural motif is reminiscent of naturally occurring lignans and flavonoids, which are known for their anti-inflammatory and antioxidant properties. Researchers have leveraged this scaffold to develop compounds with enhanced efficacy in preclinical models of neurodegenerative disorders.
One particularly intriguing aspect of this compound is its ability to modulate enzyme activity through non-covalent interactions. Studies have demonstrated that derivatives of 9(2H)-Anthracenone, 3,4,4a,10-tetrahydro-1,5,8-trihydroxy- can inhibit key enzymes involved in metabolic pathways relevant to metabolic syndrome. This finding aligns with the growing interest in polyphenolic derivatives as therapeutic agents for chronic diseases.
The synthesis of 9(2H)-Anthracenone, 3,4,4a,10-tetrahydro-1,5,8-trihydroxy- presents both challenges and opportunities for synthetic chemists. The intricate stereochemistry necessitates precise control over reaction conditions to achieve high yields and enantiopurity. However, recent methodologies employing transition-metal catalysis have streamlined the process considerably. These advances have not only improved accessibility but also opened avenues for structural diversification.
From a biological perspective,9(2H)-Anthracenone, particularly its tetrahydro derivative with hydroxyl substitutions, exhibits promising immunomodulatory effects. Preclinical data suggest that it can modulate cytokine production and cell signaling pathways associated with immune responses. This has sparked interest in exploring its potential as an adjuvant or immunomodulatory agent in combination therapies.
The compound’s photophysical properties have also been investigated recently. Its extended conjugation system allows it to absorb light across multiple wavelengths, making it a candidate for photodynamic therapy applications. Researchers are currently optimizing its photosensitizer properties while minimizing potential side effects such as phototoxicity or photoimmunogenicity.
Emerging evidence from genomics and proteomics studies indicates that 9(2H)-Anthracenone, along with its derivatives, interacts with specific transcription factors involved in cellular differentiation and apoptosis. These findings are particularly relevant in oncology research, where modulating these pathways could lead to novel treatment strategies for cancer.
The regulatory landscape for compounds like 9(2H)-Anthracenone, especially those intended for clinical use, is evolving rapidly. Regulatory agencies now emphasize the importance of computational toxicology and systems biology data to support safety assessments. This shift has necessitated interdisciplinary collaboration between chemists, biologists, and clinicians to ensure comprehensive characterization before advancing into human trials.
The future prospects for 9(2H)-Anthracenone, CAS No. 1269461-71-3, are bright, given its multifaceted potential applications. Ongoing research aims to elucidate its mechanism of action at the molecular level while exploring novel synthetic routes for scalable production. Collaborative efforts between academia and industry are poised to translate these laboratory findings into tangible benefits for patients worldwide.
1269461-71-3 (9(2H)-Anthracenone, 3,4,4a,10-tetrahydro-1,5,8-trihydroxy-) 関連製品
- 1803585-80-9(methyl (2,6-difluoropyridin-3-yl)carbamoylformate)
- 1903023-44-8(1-(oxolane-3-carbonyl)-4-(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl-1,4-diazepane)
- 220424-73-7((2S,4R)-1-(tert-Butoxycarbonyl)-4-(3-phenylpropyl)pyrrolidine-2-carboxylic acid)
- 1213594-14-9((3S)-3-AMINO-3-[5-CHLORO-3-(TRIFLUOROMETHYL)PHENYL]PROPANENITRILE)
- 1183510-85-1(3-(1H-Pyrazol-4-ylmethyl)sulfamoylbenzoic Acid)
- 477870-69-2(Ethyl 2-(4-fluorophenyl)-1-indolizinecarboxylate)
- 926282-77-1(3-methyl-6-phenyl-1H-pyrazolo3,4-bpyridine-4-carboxylic acid)
- 1806165-43-4(Methyl 5-iodo-4-methyl-2-(trifluoromethoxy)pyridine-3-acetate)
- 681267-10-7(N-2-(2,3-dimethylphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno3,4-cpyrazol-3-yl-2,2-diphenylacetamide)
- 280118-23-2(BMS-740808)




